2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine
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Overview
Description
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group, an isopropoxy group, and a methylethanamine backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate to form the isopropoxy derivative. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate pathways depending on its structural configuration and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the functional groups attached.
2-(2,4-Difluorophenyl)pyridine: Similar aromatic structure but with a pyridine ring instead of an isopropoxy group.
Uniqueness
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is unique due to its combination of the isopropoxy group and the methylethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C12H17F2NO |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H17F2NO/c1-8(2)16-12(7-15-3)10-5-4-9(13)6-11(10)14/h4-6,8,12,15H,7H2,1-3H3 |
InChI Key |
UFGPIMGXKXJRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CNC)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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